Cas no 98-06-6 (tert-Butylbenzene)

Technical Introduction: tert-Butylbenzene tert-Butylbenzene (C10H14) is an aromatic hydrocarbon featuring a tert-butyl group attached to a benzene ring. It is a clear, colorless liquid with a mild aromatic odor, commonly used as an intermediate in organic synthesis and industrial applications. Key advantages include its stability as a solvent in polymerization reactions and its utility as a precursor in the production of fragrances, pharmaceuticals, and specialty chemicals. Its high boiling point (169°C) and low water solubility make it suitable for high-temperature processes. tert-Butylbenzene is also valued for its compatibility with various reagents, offering consistent performance in synthetic pathways. Proper handling is required due to flammability and potential irritant properties.
tert-Butylbenzene structure
tert-Butylbenzene structure
商品名:tert-Butylbenzene
CAS番号:98-06-6
MF:C10H14
メガワット:134.21816
MDL:MFCD00008816
CID:34933
PubChem ID:7366

tert-Butylbenzene 化学的及び物理的性質

名前と識別子

    • tert-Butylbenzene
    • (1,1-Dimethylethyl)benzene
    • 2-Methyl-2-phenylpropane
    • Butylbenzene
    • Benzene,tert-butyl
    • Dimethylethylbenzene
    • Phenyltrimethylmethane
    • Pseudobutylbenzene
    • T-BUTYLBENZENE
    • Trimethylphenylmethane
    • Benzene, tert-butyl- (8CI)
    • NSC 6557
    • MDL: MFCD00008816
    • インチ: 1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
    • InChIKey: YTZKOQUCBOVLHL-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CC=CC=C1
    • BRN: 1421537

計算された属性

  • せいみつぶんしりょう: 134.11000
  • どういたいしつりょう: 134.10955
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 91.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 無色透明液体。
  • 密度みつど: 0.867 g/mL at 25 °C(lit.)
  • ゆうかいてん: −58 °C (lit.)
  • ふってん: 168°C
  • フラッシュポイント: 華氏温度:93.2°f
    摂氏度:34°c
  • 屈折率: n20/D 1.492(lit.)
  • ようかいど: 29.5mg/l
  • すいようせい: 0.03 g/L (20 ºC)
  • あんていせい: Stable. Flammable. Incompatible with oxidizing agents, combustible material.
  • PSA: 0.00000
  • LogP: 2.98410
  • FEMA: 2493
  • じょうきあつ: 4.79 mmHg ( 37.7 °C)
  • マーカー: 1551
  • ようかいせい: 水に溶けず、ベンゼン、アセトンと混和でき、エタノール、エーテルなどの有機溶媒に溶けやすい。

tert-Butylbenzene セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:UN 2709 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-36-51/53
  • セキュリティの説明: S23-S24/25
  • RTECS番号:CY9120000
  • 危険物標識: Xn
  • 危険レベル:3
  • 包装グループ:III
  • TSCA:Yes
  • 爆発限界値(explosive limit):0.8-5.6%(V)
  • リスク用語:R10; R20; R38
  • ちょぞうじょうけん:かねんりょういき
  • セキュリティ用語:3
  • 包装等級:III

tert-Butylbenzene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902199090

    概要:

    290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

tert-Butylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T40010-100ml
Tert-Butylbenzene
98-06-6 98%
100ml
¥48.0 2023-09-06
Key Organics Ltd
STR09192-1MG
(tert-Butyl)benzene
98-06-6 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
STR09192-500G
(tert-Butyl)benzene
98-06-6 >95%
500g
£52.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019970-500ml
tert-Butylbenzene
98-06-6 99%
500ml
¥166 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B128162-1ml
tert-Butylbenzene
98-06-6 2000ug/ml in Purge and Trap Methanol
1ml
¥472.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0715-25ml
tert-Butylbenzene
98-06-6 98.0%(GC)
25ml
¥115.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12378-250ml
tert-Butylbenzene, 99%
98-06-6 99%
250ml
¥412.00 2023-04-13
Key Organics Ltd
STR09192-10MG
(tert-Butyl)benzene
98-06-6 >95%
10mg
£63.00 2025-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-251138A-250 ml
tert-Butylbenzene,
98-06-6 ≥99%
250 ml
¥286.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B90602-250ML
tert-Butylbenzene
98-06-6
250ml
¥467.64 2023-11-11

tert-Butylbenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:t-BuOK, R:EtOH, C:2271302-90-8, S:96-47-9, 1 h, rt
1.2R:H2O
リファレンス
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification
By Burhenn, Angela et al, Catalysis Science & Technology, 2023, 13(12), 3545-3550

ごうせいかいろ 2

はんのうじょうけん
1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C
1.2R:H2O, cooled
リファレンス
Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions
By Islam, Md. Monarul et al, Journal of Molecular Structure, 2022, 1266, 133523

ごうせいかいろ 3

はんのうじょうけん
1.1R:EtN(Pr-i)2, C:2034190-81-1, S:MeCN, 12 h, 35°C
リファレンス
Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6
By Wang, Si-Da et al, Organic Letters, 2023, 25(5), 816-820

ごうせいかいろ 4

はんのうじょうけん
1.1S:DMSO, 20 h, rt
リファレンス
A general arene C-H functionalization strategy via electron donor-acceptor complex photoactivation
By Dewanji, Abhishek et al, Nature Chemistry, 2023, 15(1), 43-52

ごうせいかいろ 5

はんのうじょうけん
1.1R:Bu4NCl, C:Pd(dba)2, C:2848647-34-5, S:AcNMe2, 48 h, 35°C
1.2R:NaHCO3, S:H2O
2.1C:2848647-35-6, C:42196-31-6, S:AcNMe2, 36 h, 60°C
2.2R:NaHCO3, S:H2O
リファレンス
Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids
By Toriumi, Naoyuki et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

ごうせいかいろ 6

はんのうじょうけん
1.1R:(t-Bu-O)2, C:1403671-86-2, S:PhMe, 5 min, rt
2.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt
2.2R:O2, rt
3.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt
3.2R:O2, rt
リファレンス
Copper-Catalyzed C(sp3)-H Methylation via Radical Relay
By Figula, Bryan C. et al, ACS Catalysis, 2022, 12(19), 11854-11859

ごうせいかいろ 7

はんのうじょうけん
1.1R:H2, C:Nb2O5, C:Ir, S:544-76-3, 10 h, 200°C, 10 bar
リファレンス
Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium
By Jeantelot, Gabriel et al, ACS Omega, 2022, 7(35), 31561-31566

ごうせいかいろ 8

はんのうじょうけん
1.1R:H2, C:Ir, C:Nb2O5, S:544-76-3, 3 h, 80°C; 2 h, 250°C, 10 bar
リファレンス
Selective hydrodeoxygenation of lignin-derived phenols to aromatics catalyzed by Nb2O5-supported iridium
By Jeantelot, Gabriel et al, ChemRxiv, 2022, From ChemRxiv, 1-4

ごうせいかいろ 9

はんのうじょうけん
1.1C:492-22-8, C:Co diacetylacetonate, C:72914-19-3, S:MeCN, 5 h, 28°C
リファレンス
Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis
By Kolb, Daniel et al, Chemical Communications (Cambridge, 2023, 59(55), 8592-8595

ごうせいかいろ 10

はんのうじょうけん
1.1R:HCO2- •Na+, C:1846598-27-3, C:1569-69-3, S:DMSO, 20 h, rt
1.2R:H2O, rt
リファレンス
Non-innocent Radical Ion Intermediates in Photoredox Catalysis: Parallel Reduction Modes Enable Coupling of Diverse Aryl Chlorides
By Chmiel, Alyah F. et al, Journal of the American Chemical Society, 2021, 143(29), 10882-10889

ごうせいかいろ 11

はんのうじょうけん
1.1C:12069-32-8, S:t-BuOMe, 24 h, reflux
リファレンス
The use of boron carbide powder as an efficient green catalyst for Friedel-Crafts chemistry
By Dumas, Philip E. and Hunt, David A., Organic Communications, 2021, 14(2), 157-162

ごうせいかいろ 12

はんのうじょうけん
1.1R:TMBAC, S:MeCN, 3 h, rt
リファレンス
Electroreduction Enables Regioselective 1,2-Diarylation of Alkenes with Two Electrophiles
By Yu, Weijie et al, Angewandte Chemie, 2023, 62(17), e202219166

ごうせいかいろ 13

はんのうじょうけん
1.1R:EtOH, R:t-BuOK, C:2000210-47-7, S:PhMe, 16 h, 120°C
リファレンス
Manganese-Catalyzed Transfer Hydrodebromination of Aryl Bromides with Ethanol
By Wen, Xiaoting et al, European Journal of Organic Chemistry, 2023, 26(8), e202201376

ごうせいかいろ 14

はんのうじょうけん
1.1R:S:AcNMe2, 16 h
リファレンス
Oxy-Borylenes as Photoreductants: Synthesis and Application in Dehalogenation and Detosylation Reactions
By Lenz, Philipp et al, Angewandte Chemie, 2022, 61(42), e202209391

tert-Butylbenzene Raw materials

tert-Butylbenzene Preparation Products

tert-Butylbenzene 関連文献

tert-Butylbenzeneに関する追加情報

tert-Butylbenzene (CAS No. 98-06-6): An Overview of Its Properties, Applications, and Recent Research

tert-Butylbenzene, also known as 1,1-dimethylethylbenzene, is a significant chemical compound with the CAS number 98-06-6. This aromatic hydrocarbon is widely used in various industrial and research applications due to its unique properties and versatile reactivity. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, synthesis methods, applications, and recent research advancements of tert-Butylbenzene.

Chemical Structure and Properties

tert-Butylbenzene is an aromatic hydrocarbon with the molecular formula C10H14. The compound consists of a benzene ring substituted with a tert-butyl group (C4H9). The tert-butyl group is characterized by its branched structure, which imparts unique steric and electronic properties to the molecule. These properties make tert-Butylbenzene an important intermediate in organic synthesis and a valuable starting material for the production of various chemicals and pharmaceuticals.

The physical properties of tert-Butylbenzene include a boiling point of approximately 157°C at atmospheric pressure and a melting point of around -45°C. It is a colorless liquid with a characteristic aromatic odor. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and diethyl ether. These solubility characteristics make it suitable for use in various chemical processes and reactions.

Synthesis Methods

tert-Butylbenzene can be synthesized through several methods, each with its own advantages and limitations. One common method involves the alkylation of benzene using tert-butyl chloride or tert-butanol in the presence of an acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction is widely used in industrial settings due to its simplicity and efficiency.

An alternative method involves the coupling of phenylmagnesium bromide with tert-butyl bromide to form tert-Butylbenzene. This Grignard reaction is particularly useful for preparing high-purity samples of the compound for research purposes. Other methods include the hydrogenation of tert-butylphenol or the dehydrogenation of tert-butylcyclohexane.

Applications

tert-Butylbenzene finds extensive use in various industries due to its unique properties. In the chemical industry, it serves as an intermediate in the production of dyes, resins, and other organic compounds. Its reactivity makes it a valuable starting material for synthesizing more complex molecules.

In the pharmaceutical industry, tert-Butylbenzene is used as a building block for the synthesis of drugs and drug intermediates. Its ability to undergo selective functionalization reactions allows chemists to introduce specific functional groups into target molecules, enhancing their biological activity or improving their pharmacological properties.

In materials science, tert-Butylbenzene is used in the development of advanced polymers and coatings. Its aromatic structure and tert-butyl substituent contribute to improved thermal stability and mechanical strength, making it suitable for high-performance applications.

Recent Research Advancements

The study of tert-Butylbenzene continues to evolve with new research findings that expand our understanding of its properties and potential applications. Recent studies have focused on optimizing synthetic methods to improve yield and purity while reducing environmental impact.

A notable area of research involves the use of tert-Butylbenzene in catalytic reactions. Scientists have explored its role as a ligand in homogeneous catalysis, where it can enhance the activity and selectivity of metal catalysts. For example, studies have shown that tert-Butylbenzene can be used as a ligand in palladium-catalyzed cross-coupling reactions, leading to more efficient synthesis routes for complex organic molecules.

In addition to catalysis, there has been significant interest in using tert-Butylbenzene as a platform molecule for developing new materials with enhanced properties. Researchers have investigated its use in polymer science to create polymers with improved thermal stability and mechanical strength. These materials have potential applications in fields such as electronics, automotive engineering, and aerospace.

Safety Considerations

While tert-Butylbenzene is generally considered safe when handled properly, it is important to follow standard safety protocols when working with this compound. It should be stored in well-ventilated areas away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.

In case of accidental exposure, appropriate first aid measures should be taken immediately. If ingested or inhaled, seek medical attention promptly. If skin or eye contact occurs, rinse thoroughly with water for at least 15 minutes.

Conclusion

tert-Butylbenzene (CAS No. 98-06-6) is a versatile chemical compound with a wide range of applications in various industries. Its unique chemical structure and properties make it an important intermediate in organic synthesis and a valuable starting material for producing dyes, resins, pharmaceuticals, and advanced materials. Ongoing research continues to uncover new uses and optimize existing applications of this compound, ensuring its continued relevance in both industrial processes and scientific investigations.

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